molecular formula C35H32N2O6 B12778918 Racemosinine B CAS No. 1236805-09-6

Racemosinine B

Cat. No.: B12778918
CAS No.: 1236805-09-6
M. Wt: 576.6 g/mol
InChI Key: PWVLBPQSZKHZHU-HHHXNRCGSA-N
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Description

Racemosinine B is a bisbenzylisoquinoline alkaloid isolated from the roots of Cyclea racemosa. This compound is part of a group of naturally occurring alkaloids known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemosinine B involves multiple steps, typically starting with the extraction of the compound from natural sources such as the roots of Cyclea racemosa. The extraction process often employs chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for bisbenzylisoquinoline alkaloids involve the use of organic solvents and chromatographic purification.

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification techniques used in laboratory settings but scaled up to accommodate larger quantities. This would involve the use of high-performance liquid chromatography (HPLC) and other advanced chromatographic methods to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Racemosinine B can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Racemosinine B has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of bisbenzylisoquinoline alkaloids.

    Biology: Investigated for its potential cytotoxic effects on cancer cells and its ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of racemosinine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, thereby modulating various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cell signaling pathways related to inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • Isotetrandrine
  • Curine
  • Tetrandrine

Uniqueness

Racemosinine B is unique among bisbenzylisoquinoline alkaloids due to its specific chemical structure and biological activity profile. While similar compounds like isotetrandrine and curine also exhibit biological activities, this compound’s distinct molecular configuration may confer unique therapeutic properties, making it a valuable compound for further research and development.

Properties

CAS No.

1236805-09-6

Molecular Formula

C35H32N2O6

Molecular Weight

576.6 g/mol

IUPAC Name

(1R)-20,25-dimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,16,18,20,22(33),24,26,31-tetradecaene-6,21-diol

InChI

InChI=1S/C35H32N2O6/c1-37-13-11-22-17-30(40-2)31-19-25(22)27(37)15-21-6-9-28(38)29(16-21)42-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(41-3)34(39)35(33)43-31/h4-10,12,16-19,27,38-39H,11,13-15H2,1-3H3/t27-/m1/s1

InChI Key

PWVLBPQSZKHZHU-HHHXNRCGSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC

Origin of Product

United States

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